6-Methyl-2,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound characterized by its unique nitrogen-containing structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 126.20 g/mol. It is classified under the category of diazabicyclic compounds, which are recognized for their diverse chemical reactivity and structural properties.
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octane can be achieved through several methodologies:
The efficiency of these synthetic routes often depends on the choice of reagents and reaction conditions, such as temperature and solvent. For example, using lithium aluminum hydride as a reducing agent can enhance yields during the reductive cyclization process.
The molecular structure of 6-Methyl-2,6-diazabicyclo[3.2.1]octane features two nitrogen atoms within a bicyclic framework, contributing to its unique chemical properties. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C7H14N2 |
Molecular Weight | 126.20 g/mol |
IUPAC Name | 6-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI | InChI=1S/C7H14N2/h6-8H,2-5H2,1H3 |
6-Methyl-2,6-diazabicyclo[3.2.1]octane participates in various chemical reactions:
Common reagents for these reactions include acrylates and alkyl halides, which facilitate the formation of various bicyclic and tricyclic products depending on the reaction conditions employed.
The mechanism by which 6-Methyl-2,6-diazabicyclo[3.2.1]octane exerts its chemical effects primarily involves its ability to act as a nucleophile due to the presence of nitrogen atoms in its structure. These nitrogen atoms allow the compound to participate in nucleophilic substitutions and cycloaddition reactions effectively, leading to a variety of chemical transformations that are useful in synthetic applications .
6-Methyl-2,6-diazabicyclo[3.2.1]octane finds applications across several scientific domains:
Bicyclic diazabicycloalkanes represent a privileged class of heterocyclic scaffolds in modern drug discovery, characterized by their three-dimensional complexity, defined spatial orientation of nitrogen atoms, and structural rigidity. These constrained frameworks effectively mimic bioactive conformations of natural ligands and peptides, enabling precise interactions with challenging biological targets. The incorporation of two nitrogen atoms within the bicyclic architecture provides versatile hydrogen bond acceptors and donors, facilitating strong binding interactions with proteins, enzymes, and receptors. Particularly significant are the [3.2.1] bicyclic systems, which offer distinct spatial separation of functional groups compared to their [2.2.2] or [3.3.1] counterparts, thereby enabling unique binding modalities crucial for addressing complex therapeutic targets.
Diazabicyclic scaffolds serve as indispensable molecular frameworks in pharmaceutical research due to their ability to confer improved target selectivity, metabolic stability, and bioavailability to drug candidates. The 2,6-diazabicyclo[3.2.1]octane system specifically has demonstrated exceptional versatility as a synthetic precursor to pharmacologically active compounds. Its structural rigidity reduces the entropic penalty upon binding to biological targets, while the bridgehead nitrogen atoms enable precise vectoring of substituents for optimal interactions within binding pockets. Notably, these frameworks have been successfully employed in developing central nervous system (CNS) agents, analgesics, and receptor antagonists, capitalizing on their ability to cross the blood-brain barrier—a property attributed to their balanced lipophilicity and molecular weight characteristics .
Substance P antagonists featuring the 1,6-diazabicyclo[3.2.1]octane core exemplify the therapeutic significance of these scaffolds. Research demonstrates that derivatives like compounds 4a-e exhibit high affinity for neurokinin-1 (NK1) receptors, which are implicated in pain transmission, inflammation, and emesis pathways. The constrained geometry of the bicyclic system effectively presents key pharmacophoric elements in the optimal configuration for receptor binding, leading to enhanced potency compared to more flexible analogs. This precise spatial arrangement provides critical insights into the bioactive conformation required for receptor interaction, guiding rational drug design efforts targeting G-protein coupled receptors (GPCRs) . The table below highlights key biological activities associated with diazabicyclo[3.2.1]octane derivatives:
Table 1: Biological Activities of Diazabicyclo[3.2.1]octane Derivatives
Core Structure | Biological Activity | Therapeutic Area | Key Structural Feature |
---|---|---|---|
1,6-Diazabicyclo[3.2.1]octane | High-affinity Substance P antagonist | Neurological disorders | Benzyl ether substitution |
3,8-Diazabicyclo[3.2.1]octane | Analgesic activity | Pain management | Cinnamyl/propionyl substitution |
6-Methyl-2,6-diazabicyclo[3.2.1]octane | Receptor modulation | CNS therapeutics | N-methylation at bridgehead |
The 6-methyl-2,6-diazabicyclo[3.2.1]octane scaffold exhibits distinctive structural features that differentiate it from related diazabicyclic systems. The [3.2.1] bicyclic framework consists of a seven-membered ring with a bridging nitrogen atom (N-6) and a methine bridge, creating a characteristic "boat-like" conformation. N-methylation at the bridgehead nitrogen (N-6) introduces critical stereoelectronic effects that profoundly influence molecular properties and biological interactions. This methyl group reduces the basicity of the remaining nitrogen atom (N-2) by diminishing its lone pair availability through inductive effects, thereby modulating the compound's pKa and influencing its ionization state under physiological conditions—a crucial factor for blood-brain barrier penetration and target engagement [1].
The spatial orientation of functional groups relative to the nitrogen atoms enables versatile binding modes. The tertiary nitrogen (N-6) primarily serves as a hydrogen bond acceptor, while the secondary nitrogen (N-2) can function as both a donor and acceptor. The methyl group at N-6 increases lipophilicity (log P) compared to the non-methylated parent compound 2,6-diazabicyclo[3.2.1]octane (CAS 133474-47-2, MW 112.17 g/mol, SMILES: C1(C2)NCCC2NC1), enhancing membrane permeability [5]. This modification also introduces steric hindrance around the bridgehead nitrogen, potentially conferring metabolic stability by impeding oxidative N-dealkylation—a common metabolic pathway for tertiary amines. The molecular framework maintains a compact size (typically < 200 g/mol for simple derivatives) and a balanced distribution of polar surface area, making it an excellent "capping group" for peptidomimetics or as a central scaffold in fragment-based drug discovery. Its unique geometry allows projection of substituents into specific regions of chemical space, enabling interactions with deep binding pockets that linear or monocyclic structures cannot effectively access [1] .
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: